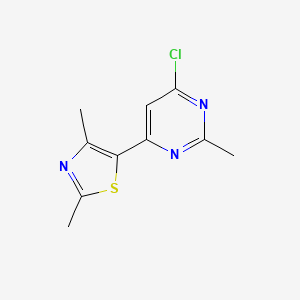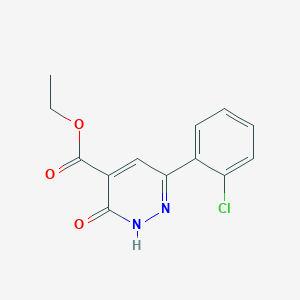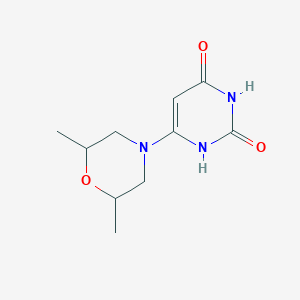
5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole
Overview
Description
“5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole” is a chemical compound that has a molecular weight of 211.67 . It is an off-white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole” consists of a pyrimidine ring attached to a thiazole ring . The pyrimidine ring carries a chlorine atom and a methyl group, while the thiazole ring carries two methyl groups .Physical And Chemical Properties Analysis
“5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole” is a solid compound with a molecular weight of 211.67 . It is off-white to pale-yellow to yellow-brown in color .Scientific Research Applications
Synthesis and Characterisation
The compound has been a subject of interest in the synthesis and characterisation of new chemical entities. For instance, a study by Etemadi et al. (2016) detailed the synthesis and in vitro antibacterial evaluation of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, indicating potential antibacterial applications (Etemadi et al., 2016). Similarly, Rahimizadeh et al. (2007) reported on new routes to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing the versatility of pyrimidinyl-thiazole compounds in synthesizing new chemical structures with potential bioactivity (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antimicrobial and Antiproliferative Applications
Compounds derived from 5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole have been tested for their antimicrobial properties. A study by El-Kalyoubi et al. (2015) synthesized fused imidazolopyrimidines and screened them for antimicrobial activity, demonstrating the potential of such compounds in addressing bacterial and fungal infections (El-Kalyoubi, Agili, & Youssif, 2015). Atapour-Mashhad et al. (2017) evaluated new pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for antiproliferative activity, indicating their use in cancer research (Atapour-Mashhad et al., 2017).
Advanced Materials and Chemical Studies
Beyond biomedical applications, research has extended into the realm of materials science and advanced chemical studies. For example, investigations on non-covalent interactions in certain thiourea derivatives have provided insights into the molecular structure and properties of these compounds, which could be beneficial in designing materials with specific characteristics (Zhang et al., 2018).
properties
IUPAC Name |
5-(6-chloro-2-methylpyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-5-10(15-7(3)12-5)8-4-9(11)14-6(2)13-8/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKWPMWHCYRMKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Chloro-2-methylpyrimidin-4-yl)-2,4-dimethylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479267.png)





